1-(3,4-Dichlorophenyl)-2-propyn-1-ol chemical properties
1-(3,4-Dichlorophenyl)-2-propyn-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol
Executive Summary
1-(3,4-Dichlorophenyl)-2-propyn-1-ol is a propargyl alcohol derivative featuring a synthetically versatile alkyne and a secondary alcohol, attached to a 3,4-dichlorophenyl ring. This dichlorinated aromatic moiety is a common feature in many pharmaceutical compounds, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The combination of these functional groups makes this molecule a valuable intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.
Introduction: A Molecule of Strategic Importance
The strategic value of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol lies in the orthogonal reactivity of its constituent functional groups. Understanding these components individually is key to appreciating the molecule's potential.
The Propargyl Alcohol Motif
Propargyl alcohols are organic compounds containing both a hydroxyl (-OH) group and an alkyne (C≡C) functional group. The terminal alkyne provides a site for a multitude of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (e.g., "click chemistry"), and nucleophilic additions. The secondary alcohol can be oxidized to a ketone, esterified, or used to direct subsequent reactions. This dual functionality makes propargyl alcohols powerful building blocks in complex molecule synthesis.[1]
The 3,4-Dichlorophenyl Moiety in Drug Design
The inclusion of chlorine atoms on a phenyl ring is a well-established strategy in medicinal chemistry.[2] The 3,4-dichloro substitution pattern can significantly impact a molecule's properties by:
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Increasing Lipophilicity: This can enhance membrane permeability and influence binding to hydrophobic pockets in target proteins.
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Modulating Metabolism: The chlorine atoms can block sites of oxidative metabolism (cytochrome P450), potentially increasing the half-life of a drug candidate.[3]
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Altering Electronic Properties: The electron-withdrawing nature of chlorine affects the aromatic ring's electronics, which can be crucial for receptor binding interactions.
The presence of this moiety suggests that 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is an ideal starting material for creating analogues of known bioactive compounds or for use in fragment-based drug discovery programs.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol are summarized below.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(3,4-Dichlorophenyl)prop-2-yn-1-ol | - |
| CAS Number | 29805-14-9 | [4] |
| Molecular Formula | C₉H₆Cl₂O | [4] |
| Molecular Weight | 201.05 g/mol | [4] |
| Appearance | Expected to be a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) and poorly soluble in water | Inferred |
Predicted Spectroscopic Profile
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¹H NMR Spectroscopy (CDCl₃, 400 MHz):
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δ ~7.6-7.3 ppm: Multiplets corresponding to the 3 aromatic protons on the dichlorophenyl ring.
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δ ~5.5 ppm: A doublet or triplet for the methine proton (CH-OH) adjacent to the aromatic ring.
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δ ~2.7 ppm: A doublet corresponding to the terminal alkyne proton (C≡C-H).
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δ ~2.0-3.0 ppm (broad): A singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
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¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
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δ ~140-125 ppm: Signals for the 6 carbons of the aromatic ring, including the two carbons bearing chlorine atoms.
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δ ~83 ppm: Signal for the internal alkyne carbon (-C≡CH).
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δ ~75 ppm: Signal for the terminal alkyne carbon (-C≡CH).
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δ ~65 ppm: Signal for the carbinol carbon (CH-OH).
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Infrared (IR) Spectroscopy (ATR):
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~3300 cm⁻¹ (broad): O-H stretch from the alcohol.
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~3290 cm⁻¹ (sharp): ≡C-H stretch from the terminal alkyne.
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~2120 cm⁻¹ (weak): C≡C stretch from the alkyne.
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~1600-1450 cm⁻¹: C=C stretches from the aromatic ring.
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~800-900 cm⁻¹: C-Cl stretches.
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Synthesis and Purification
Retrosynthetic Analysis and Strategic Considerations
The most logical and efficient synthesis of a 1-aryl-2-propyn-1-ol is the nucleophilic addition of an acetylide anion to the corresponding aryl aldehyde. This approach is superior to alternatives like Sonogashira coupling, which would couple the aryl group to the terminal end of propargyl alcohol, yielding the incorrect isomer, 3-(3,4-dichlorophenyl)prop-2-yn-1-ol.[5][7] The chosen strategy involves forming an organometallic acetylide reagent (e.g., ethynylmagnesium bromide or lithium acetylide) which then attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde.
Recommended Synthetic Protocol: Acetylide Addition to 3,4-Dichlorobenzaldehyde
This protocol describes the synthesis using ethynylmagnesium bromide, a common and commercially available reagent.
Materials:
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3,4-Dichlorobenzaldehyde (1.0 eq)
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Ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3,4-dichlorobenzaldehyde (1.0 eq). Dissolve it in a minimal amount of anhydrous THF.
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Cooling: Cool the flask to 0 °C in an ice-water bath.
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Reagent Addition: Slowly add the ethynylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality: A slow, cooled addition is crucial to control the exothermicity of the Grignard reaction and prevent side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. Causality: Quenching with a mild acid like NH₄Cl protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing potential acid-catalyzed side reactions of the product.
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Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash them sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is dominated by its two key functional groups.
Reactivity of the Propargyl Alcohol Moiety
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Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(3,4-dichlorophenyl)prop-2-yn-1-one, using a variety of standard oxidizing agents (e.g., PCC, PDC, Swern oxidation, Dess-Martin periodinane). This ketone is itself a valuable synthetic intermediate.
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Meyer-Schuster Rearrangement: In the presence of an acid catalyst, secondary and tertiary propargylic alcohols can rearrange to form α,β-unsaturated carbonyl compounds.[1] This provides a route to different molecular scaffolds.
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Coupling Reactions: The terminal alkyne is a handle for various coupling reactions. For example, in the presence of a copper(I) catalyst, it can undergo Glaser coupling to form a symmetrical diyne. More importantly, it can participate in Sonogashira coupling with aryl or vinyl halides to extend the carbon skeleton.
Oxidation to a Propargyl Ketone
The oxidation of the secondary alcohol is a common and useful transformation. The mechanism using a chromium-based reagent like Pyridinium chlorochromate (PCC) is illustrated below.
Sources
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(3,4-Dichlorophenyl)-2-propyn-1-ol CAS#: 29805-14-9 [m.chemicalbook.com]
- 5. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1,3-Triphenyl-2-propyn-1-ol | C21H16O | CID 137058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
